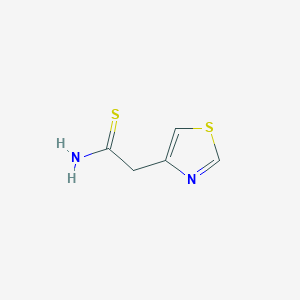
2-(1,3-Thiazol-4-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-4-yl)ethanethioamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)ethanethioamide typically involves the reaction of thiazole derivatives with ethanethioamide. One common method is the reaction of 2-bromo-1,3-thiazole with ethanethioamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(1,3-Thiazol-4-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(1,3-Thiazol-4-yl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2-(1,3-Thiazol-4-yl)ethanethioamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
- 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
- 2-(2-Chlorophenyl)-1,3-thiazol-4-yl)ethanamine dihydrochloride
Uniqueness
2-(1,3-Thiazol-4-yl)ethanethioamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.
特性
分子式 |
C5H6N2S2 |
|---|---|
分子量 |
158.2 g/mol |
IUPAC名 |
2-(1,3-thiazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C5H6N2S2/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8) |
InChIキー |
KEPZYOLMOSAKOG-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)CC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


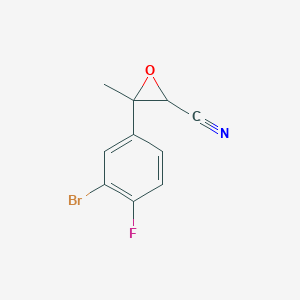
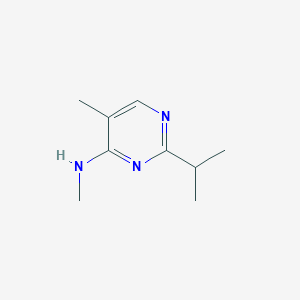
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
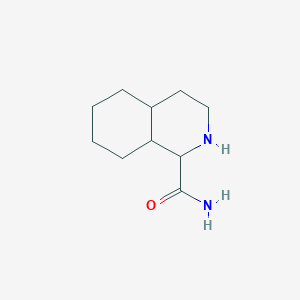
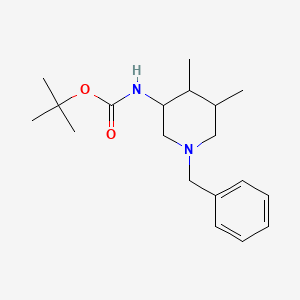
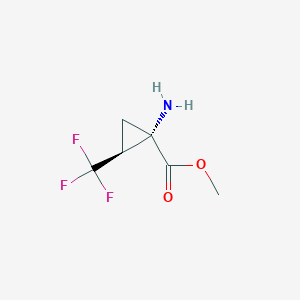
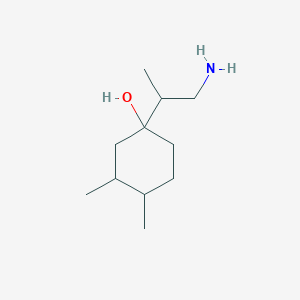
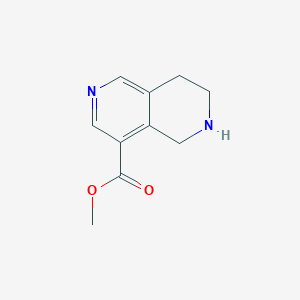
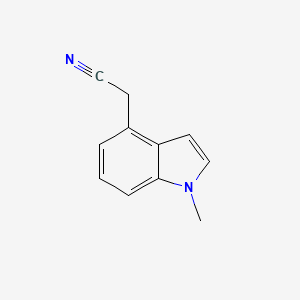
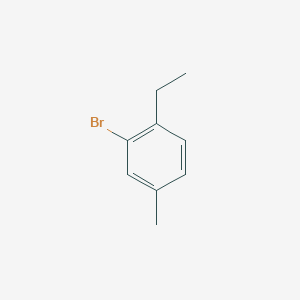
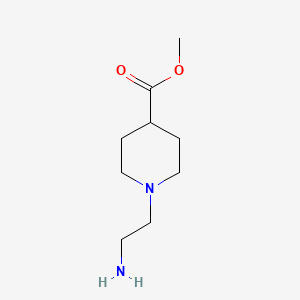
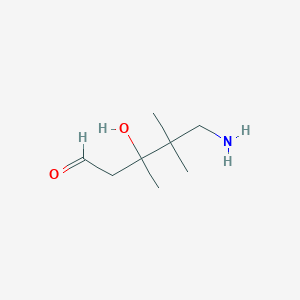
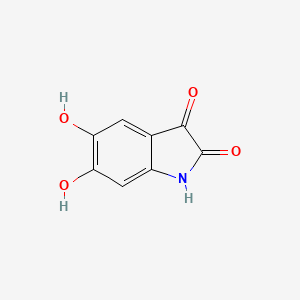
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)
